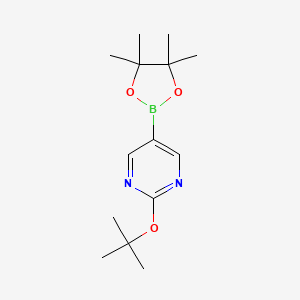
5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid
Overview
Description
Chlorosulfonyl compounds are generally used as intermediates in organic synthesis . They often have a sulfonyl chloride group (-SO2Cl), which is highly reactive and can undergo various substitution reactions with nucleophilic reagents .
Synthesis Analysis
While the exact synthesis process for “5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid” is not available, chlorosulfonyl compounds are typically synthesized by treating the corresponding hydrocarbon with chlorosulfonic acid . The reaction of aromatic hydrocarbons with chlorosulfonic acid has been used to prepare various sulfonyl chlorides .
Chemical Reactions Analysis
Chlorosulfonyl compounds are known to be highly reactive and can undergo various substitution reactions with nucleophilic reagents . They can react with water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield the corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .
Scientific Research Applications
Chemical Synthesis and Derivatives
5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid plays a significant role in chemical synthesis, particularly in the formation of various compounds. For example, it reacts with isocyanates and isothiocyanates to yield substituted imidazolidinones, and with chlorosulfonyl isocyanate to form urea derivatives (Martín, 1991). Its ability to undergo cyanation with phenyl cyanate and cyanogene bromide further showcases its versatility in chemical reactions. The resulting products and their consecutive reactions have also been explored in this context.
Antimicrobial and Anti-HIV Activities
There is research indicating the potential biomedical applications of compounds derived from 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid. A study focusing on benzenesulfonamides bearing a 1,3,4-oxadiazole moiety, which were synthesized using chlorosulfonic acid (a related compound), revealed in vitro antimicrobial and anti-HIV activity. This suggests that derivatives of 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid could have significant applications in the development of new therapeutic agents (Iqbal et al., 2006).
Synthesis of Heterocyclic Compounds
The compound has also been utilized in the synthesis of heterocyclic compounds. For instance, it plays a role in the preparation of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, an α2-adrenergic agonist. This synthesis involves a complex process of bis-protection, regioselective lithiation, and a tandem addition-reduction reaction, demonstrating the compound's utility in creating pharmacologically relevant substances (Kudzma & Turnbull, 1991).
Applications in Organic Synthesis
Furthermore, 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid's derivatives have applications in organic synthesis. For instance, studies have shown the synthesis and transformations of 5-isoxazolylsulfonyl chlorides, which are promising reagents for constructing bioactive compounds. This highlights the compound's potential in the development of new chemicals with biological activity (Lebed' et al., 2017).
Safety And Hazards
Future Directions
While specific future directions for “5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid” are not available, chlorosulfonyl compounds are of considerable importance because they are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives . They continue to be an area of interest in organic synthesis .
properties
IUPAC Name |
5-chlorosulfonyl-2,3-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-5-3-7(15(10,13)14)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRYSPXVUGRRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655428 | |
| Record name | 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid | |
CAS RN |
313346-22-4 | |
| Record name | 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chlorosulfonyl)-2,3-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)








![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)

